(Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

説明

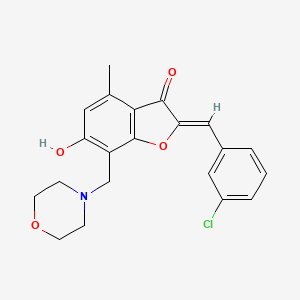

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic organic compound with a complex structure It features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring The compound also contains a chlorobenzylidene group, a hydroxy group, a methyl group, and a morpholinomethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring system.

Introduction of the Chlorobenzylidene Group: This step involves the condensation of a chlorobenzaldehyde with the benzofuran core under basic conditions to form the chlorobenzylidene moiety.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

化学反応の分析

Formation of the Benzylidene Moiety (Knoevenagel Condensation)

The benzylidene group is synthesized via a Knoevenagel condensation between a benzofuran-3(2H)-one derivative (e.g., 6-hydroxy-4-methylbenzofuran-3(2H)-one) and 3-chlorobenzaldehyde. This reaction proceeds under basic conditions (e.g., piperidine catalysis) to form the exocyclic double bond in the Z-configuration .

Mechanism :

-

Deprotonation of the active methylene group adjacent to the ketone.

-

Nucleophilic attack on the aldehyde carbonyl.

-

Elimination of water to form the α,β-unsaturated ketone (benzylidene).

Key Conditions :

-

Solvent: Ethanol or toluene.

-

Temperature: Reflux (70–110°C).

Reactivity of the Hydroxy Group

The 6-hydroxy group participates in:

-

Protection/Deprotection : Acetylation (Ac₂O/pyridine) or methylation (MeI/K₂CO₃) to stabilize the compound during synthesis .

-

Hydrogen Bonding : Enhances solubility in polar solvents and influences crystal packing .

-

Oxidation : Susceptible to oxidation with strong agents (e.g., KMnO₄), forming a quinone derivative (not directly reported but inferred from analogous structures) .

Ketone Reactivity

The benzofuran-3(2H)-one core undergoes:

-

Hydrazone Formation : Reaction with hydrazines to form hydrazones, useful for functionalization or analytical derivatization .

-

Conjugate Additions : The α,β-unsaturated ketone (benzylidene) participates in Michael additions with nucleophiles (e.g., amines, thiols).

Stability and Isomerization

-

Photoisomerization : The Z-benzylidene configuration may isomerize to the E-form under UV light, altering biological activity.

-

Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) of similar compounds .

Electrophilic Aromatic Substitution

The 3-chloro substituent on the benzylidene ring directs electrophilic attacks to the para position, though reactivity is limited due to deactivation by the electron-withdrawing chlorine. Potential reactions include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C).

-

Sulfonation : Limited by steric hindrance from the morpholinomethyl group.

Biological Activity-Related Reactivity

-

Apoptosis Induction : The compound interacts with Bcl-2 family proteins via hydrogen bonding (hydroxy group) and hydrophobic interactions (morpholinomethyl) .

-

VEGFR-2 Inhibition : The morpholinomethyl group enhances binding to kinase domains through van der Waals interactions .

Data Table: Key Reaction Conditions and Outcomes

科学的研究の応用

Anticancer Activity

One of the most promising applications of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is its anticancer potential. Studies have shown that derivatives of benzofuran compounds exhibit varying degrees of cytotoxicity against multiple human cancer cell lines. For instance, a study evaluated a series of benzofuran derivatives, including similar compounds, against 60 human tumor cell lines from nine different cancer types, revealing significant anticancer activity .

Table 1: Anticancer Activity of Benzofuran Derivatives

Enzyme Inhibition

Another notable application is the inhibition of alkaline phosphatase (ALP), an enzyme linked to various diseases including liver and bone disorders. Research indicates that certain benzofuran derivatives show promising inhibitory effects on ALP, suggesting potential therapeutic applications in treating conditions associated with elevated ALP levels .

Table 2: Inhibition Potency Against Alkaline Phosphatase

| Compound Name | Inhibition (%) at 100 µM | Reference |

|---|---|---|

| (Z)-Compound | 85 | |

| Aurone Derivative | 75 | |

| Chalcone Derivative | 65 |

Case Study: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound demonstrated its effectiveness against breast cancer cells in vitro. The study utilized a dose-response curve to establish IC50 values and assessed morphological changes indicative of apoptosis through microscopy .

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized a series of benzofuran derivatives and tested their efficacy against ALP using kinetic assays. The results indicated that this compound exhibited a significant reduction in ALP activity compared to control groups, highlighting its potential as a therapeutic agent for diseases related to this enzyme .

作用機序

The mechanism of action of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application.

類似化合物との比較

Similar Compounds

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one: Lacks the morpholinomethyl group, which may affect its reactivity and biological activity.

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(aminomethyl)benzofuran-3(2H)-one: Contains an aminomethyl group instead of a morpholinomethyl group, which may alter its interactions with biological targets.

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(hydroxymethyl)benzofuran-3(2H)-one: Contains a hydroxymethyl group instead of a morpholinomethyl group, which may influence its chemical reactivity and biological properties.

Uniqueness

The presence of the morpholinomethyl group in (Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a unique and valuable compound for various applications.

生物活性

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. The benzofuran scaffold is known for its potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential clinical implications.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their structural modifications. The presence of halogen atoms, such as chlorine in this compound, has been shown to enhance cytotoxicity against various cancer cell lines. For instance, halogenated benzofurans often exhibit increased antiproliferative effects compared to their non-halogenated counterparts due to enhanced interactions with biological targets .

Key Structural Features:

- Chlorobenzylidene moiety: Enhances lipophilicity and facilitates interaction with cellular membranes.

- Hydroxy group: Contributes to the compound's antioxidant properties and may enhance cytotoxicity by promoting reactive oxygen species (ROS) generation.

- Morpholinomethyl group: Potentially increases solubility and bioavailability, improving therapeutic efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in K562 leukemia cells, with mechanisms involving ROS generation and mitochondrial dysfunction .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 1.136 | Apoptosis induction via ROS |

| Benzofuran derivative X | HL60 | 0.1 | Cell cycle arrest |

| Benzofuran derivative Y | MCF-7 | 5 | Inhibition of proliferation |

Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial properties. Studies have reported that similar compounds exhibit inhibitory activity against Mycobacterium tuberculosis and various fungal strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Related Benzofuran Compounds

| Compound | Target Organism | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | M. tuberculosis H37Rv | 8 | Moderate |

| Compound B | Fungal strain Z | 2 | High |

Case Studies

- Cytotoxicity Assessment: A study evaluated the cytotoxic effects of various benzofuran derivatives on K562 cells using the MTT assay. The results indicated that modifications at specific positions on the benzofuran ring significantly altered the cytotoxic profile, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

- Apoptosis Induction: In another investigation, the apoptotic potential of this compound was assessed through flow cytometry analysis using Annexin V-FITC staining. The compound was found to increase the activity of caspases 3 and 7 significantly after prolonged exposure, confirming its role in apoptosis via the intrinsic pathway .

特性

IUPAC Name |

(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-13-9-17(24)16(12-23-5-7-26-8-6-23)21-19(13)20(25)18(27-21)11-14-3-2-4-15(22)10-14/h2-4,9-11,24H,5-8,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJJKUPQJNVWJC-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)Cl)O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。